![molecular formula C15H21NO B5845755 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine](/img/structure/B5845755.png)
1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the piperidine family and is also known as MPP or PEPAP. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
The mechanism of action of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine involves its binding to specific receptors in the body, such as the mu-opioid receptor and the cannabinoid receptor. This binding results in the modulation of various signaling pathways in the body, which leads to its therapeutic effects.
Biochemical and physiological effects:
1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce pain and inflammation, inhibit cancer cell growth, and improve cognitive function in animal models. It has also been found to have a low toxicity profile, which makes it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine in lab experiments is its low toxicity profile. This makes it a safe compound to use in animal studies and reduces the risk of adverse effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to explore its potential as an anti-cancer agent and to optimize its synthesis and administration in experimental settings.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine is a promising compound that has been studied extensively for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and low toxicity profile make it a promising candidate for further research. There are several future directions for research on this compound, and further studies are needed to explore its full potential.
合成法
The synthesis of 1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine involves the reaction of 3-(2-methoxyphenyl)-2-propenal with piperidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound, which can be purified and isolated using various techniques such as chromatography.
科学的研究の応用
1-[3-(2-methoxyphenyl)-2-propen-1-yl]piperidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant activity as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-17-15-10-4-3-8-14(15)9-7-13-16-11-5-2-6-12-16/h3-4,7-10H,2,5-6,11-13H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMGZNVMINYJS-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197906 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5845686.png)
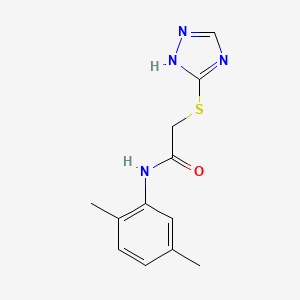
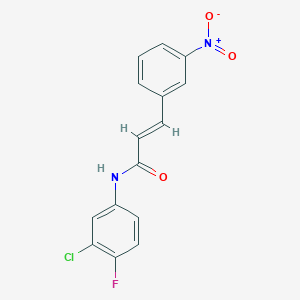
![methyl 4-[1,3-bis(benzoylamino)-11-(hydroxyimino)-5,9-dithiatricyclo[6.2.1.0~2,6~]undec-7-yl]butanoate](/img/structure/B5845695.png)
![1-ethyl-N-[4-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5845702.png)
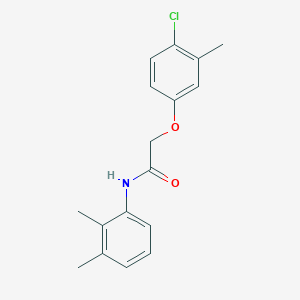
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5845710.png)
![N-allyl-3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5845726.png)
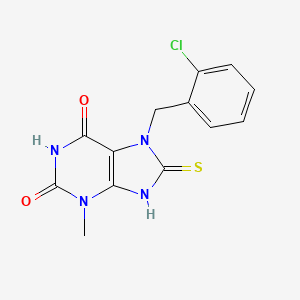
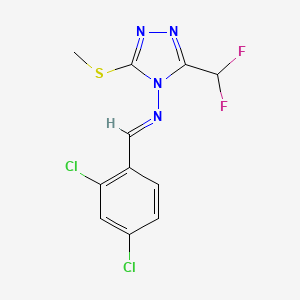
![N-[4-(dimethylamino)phenyl]-3-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B5845762.png)
![ethyl {[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5845769.png)

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5845780.png)